Ac-Arg-Pna HCl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

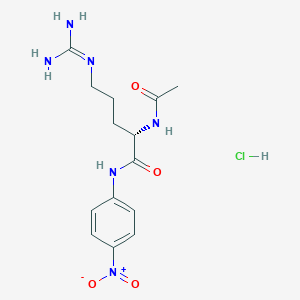

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-2-acetamido-5-(diaminomethylideneamino)-N-(4-nitrophenyl)pentanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N6O4.ClH/c1-9(21)18-12(3-2-8-17-14(15)16)13(22)19-10-4-6-11(7-5-10)20(23)24;/h4-7,12H,2-3,8H2,1H3,(H,18,21)(H,19,22)(H4,15,16,17);1H/t12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIZLHGPXAQZDTN-YDALLXLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Principle of Ac-Arg-Pna HCl: A Technical Guide for Chromogenic Substrate Assays

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Principles and Applications of Nα-Acetyl-L-arginine p-nitroanilide hydrochloride (Ac-Arg-Pna HCl) as a Chromogenic Substrate.

This technical guide provides a comprehensive overview of the fundamental principles, experimental protocols, and data interpretation associated with the use of Nα-Acetyl-L-arginine p-nitroanilide hydrochloride (this compound) in enzymatic assays. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of how this chromogenic substrate is utilized to measure the activity of specific proteases.

Introduction: The Mechanism of Chromogenic Assays

Chromogenic substrates are invaluable tools in biochemistry and drug discovery for the determination of enzyme activity. Nα-Acetyl-L-arginine p-nitroanilide hydrochloride (this compound) is a synthetic substrate specifically designed for monitoring the activity of proteases that recognize and cleave peptide bonds at the carboxyl side of arginine residues.

The core principle of the assay is straightforward yet powerful. This compound is composed of an acetylated arginine residue linked to a p-nitroaniline (Pna) molecule. In its intact form, the substrate is colorless. However, in the presence of a suitable protease, the amide bond between the arginine and the p-nitroaniline is hydrolyzed. This enzymatic cleavage releases the p-nitroaniline, which is a chromogenic molecule with a distinct yellow color. The intensity of this color, which can be quantified by measuring its absorbance at or near 405-410 nm, is directly proportional to the amount of p-nitroaniline released and, consequently, to the activity of the enzyme.

The Enzymatic Reaction and its Visualization

The enzymatic cleavage of this compound is a hydrolytic reaction catalyzed by proteases such as trypsin and kallikrein. The enzyme's active site recognizes the arginine residue of the substrate, facilitating the nucleophilic attack on the carbonyl carbon of the peptide bond, leading to its scission and the release of p-nitroaniline.

An In-Depth Technical Guide to Nα-Acetyl-L-arginine 4-nitroanilide hydrochloride: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα-Acetyl-L-arginine 4-nitroanilide hydrochloride is a synthetic chromogenic substrate extensively utilized in biochemical and clinical research for the quantification of serine protease activity. Its specific cleavage by enzymes such as trypsin and kallikrein, resulting in the release of a colored product, p-nitroaniline, provides a simple and reliable method for assaying enzymatic activity. This technical guide provides a comprehensive overview of the chemical and physical properties of Nα-Acetyl-L-arginine 4-nitroanilide hydrochloride, detailed experimental protocols for its use in enzymatic assays, and a discussion of the relevant biological signaling pathways.

Chemical and Physical Properties

Nα-Acetyl-L-arginine 4-nitroanilide hydrochloride is a well-characterized compound with the following properties:

| Property | Value |

| CAS Number | 40127-26-2[1][2] |

| Molecular Formula | C₁₄H₂₀N₆O₄·HCl[1][2] |

| Molecular Weight | 372.81 g/mol [1][2] |

| Appearance | White to off-white or pale yellow powder |

| Purity | ≥99% |

| Storage | Store at 0-8°C[1] |

Further details on solubility and spectral data are outlined in the sections below.

Solubility

Spectral Data

The key to the utility of Nα-Acetyl-L-arginine 4-nitroanilide hydrochloride as a chromogenic substrate lies in the spectral properties of its hydrolysis product, p-nitroaniline.

-

UV-Vis Spectroscopy: Upon enzymatic cleavage, the colorless substrate yields p-nitroaniline, which has a distinct yellow color and a maximum absorbance at approximately 405-410 nm. The molar extinction coefficient of p-nitroaniline at 405 nm is a critical parameter for calculating enzyme activity. It is important to note that the substrate itself may have some absorbance at lower wavelengths.

Applications in Enzymatic Assays

Nα-Acetyl-L-arginine 4-nitroanilide hydrochloride is a valuable tool for studying the kinetics of proteases that exhibit specificity for arginine residues. The enzymatic reaction releases p-nitroaniline, which can be quantified spectrophotometrically.

General Principle of Chromogenic Assay

The enzymatic hydrolysis of Nα-Acetyl-L-arginine 4-nitroanilide is depicted in the workflow below. The rate of p-nitroaniline formation is directly proportional to the enzyme activity under appropriate reaction conditions.

Caption: General workflow for a chromogenic protease assay.

Experimental Protocols

Below are detailed methodologies for performing enzymatic assays using Nα-Acetyl-L-arginine 4-nitroanilide hydrochloride as a substrate.

Trypsin Activity Assay

Objective: To determine the kinetic parameters of trypsin using Nα-Acetyl-L-arginine 4-nitroanilide hydrochloride.

Materials:

-

Nα-Acetyl-L-arginine 4-nitroanilide hydrochloride

-

Trypsin (e.g., bovine pancreatic trypsin)

-

Tris-HCl buffer (e.g., 50 mM, pH 8.0)

-

Dimethyl Sulfoxide (DMSO)

-

Microplate reader or spectrophotometer capable of reading at 405 nm

-

96-well microplate or cuvettes

Procedure:

-

Substrate Stock Solution: Prepare a stock solution of Nα-Acetyl-L-arginine 4-nitroanilide hydrochloride in DMSO. The concentration should be high enough to allow for dilution to the desired final concentrations.

-

Enzyme Solution: Prepare a stock solution of trypsin in a suitable buffer (e.g., 1 mM HCl to maintain stability). Immediately before use, dilute the trypsin to the desired working concentration in the assay buffer (Tris-HCl).

-

Assay Setup:

-

In a 96-well plate, add varying concentrations of the substrate solution to different wells.

-

Add the assay buffer to each well to bring the volume to a pre-determined level (e.g., 180 µL).

-

Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.

-

-

Initiate Reaction: Add a small volume of the diluted trypsin solution (e.g., 20 µL) to each well to initiate the reaction.

-

Kinetic Measurement: Immediately place the plate in the microplate reader and measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a specified period (e.g., 10-15 minutes).

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

-

Use the molar extinction coefficient of p-nitroaniline (ε₄₀₅) to convert the rate of change in absorbance to the rate of product formation (in moles/min).

-

Plot the initial velocity (V₀) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Kₘ and Vₘₐₓ.

-

Kallikrein Activity Assay

Objective: To measure the activity of plasma kallikrein.

Materials:

-

Nα-Acetyl-L-arginine 4-nitroanilide hydrochloride

-

Human plasma sample

-

Tris-NaCl Buffer (e.g., 0.05 M Tris, pH 7.5)[3]

-

Acetic acid (20%) or citric acid (2%) to stop the reaction[3]

-

Microplate reader or spectrophotometer

Procedure:

-

Sample Preparation: Collect blood in sodium citrate and centrifuge to obtain plasma.[4] Plasma can be used fresh or stored frozen.

-

Substrate Solution: Prepare a working solution of Nα-Acetyl-L-arginine 4-nitroanilide hydrochloride in the Tris-NaCl buffer.

-

Assay Procedure (End-point):

-

Measurement: Read the absorbance of the solution at 405 nm. A plasma blank should be prepared by adding the reagents in reverse order without incubation.[3]

-

Calculation: The kallikrein-like activity can be calculated based on the change in absorbance compared to a standard or expressed in arbitrary units.

Relevant Signaling Pathways

While Nα-Acetyl-L-arginine 4-nitroanilide hydrochloride is a synthetic molecule and not directly involved in signaling pathways, the enzymes it assays, such as kallikrein and trypsin, are key players in important physiological processes.

The Kallikrein-Kinin System

Plasma kallikrein is a central enzyme in the kallikrein-kinin system, a cascade that is involved in inflammation, blood pressure regulation, and coagulation.

Caption: Simplified diagram of the Kallikrein-Kinin signaling cascade.

Trypsin in Digestion

Trypsin is a key digestive enzyme that breaks down proteins in the small intestine. Its activity is crucial for nutrient absorption.

Caption: The activation of trypsin and its role in protein digestion.

Conclusion

Nα-Acetyl-L-arginine 4-nitroanilide hydrochloride remains a fundamental tool for researchers in various fields. Its reliability as a chromogenic substrate allows for straightforward and quantitative analysis of key serine proteases. Understanding its chemical properties and the detailed protocols for its use is essential for obtaining accurate and reproducible results in the study of enzyme kinetics and related physiological pathways. This guide provides a solid foundation for the effective application of this important biochemical reagent.

References

Ac-Arg-Pna HCl Substrate Specificity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα-Acetyl-L-arginine p-nitroanilide hydrochloride (Ac-Arg-pNA HCl) is a synthetic chromogenic substrate widely utilized in biochemical and pharmaceutical research. Its specific chemical structure allows for the investigation of various proteolytic enzymes, particularly serine proteases. Upon enzymatic cleavage at the arginine residue, the p-nitroanilide (pNA) moiety is released, resulting in a measurable color change that can be quantified spectrophotometrically. This property makes this compound an invaluable tool for studying enzyme kinetics, identifying enzyme inhibitors, and elucidating the mechanisms of enzyme action. This in-depth technical guide provides a comprehensive overview of the substrate specificity of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Data Presentation: Substrate Specificity of this compound

The utility of this compound as a research tool is fundamentally linked to its specificity towards certain proteases. While it is most commonly associated with trypsin and papain, it can also be cleaved by other serine proteases. The efficiency of this cleavage is best described by the Michaelis-Menten kinetic parameters, Km and kcat. Km reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for the substrate. kcat, the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.

While comprehensive kinetic data for this compound across a wide range of proteases is not extensively consolidated in the literature, the following table summarizes available and relevant kinetic parameters for key serine proteases with this compound and structurally similar substrates. This data provides a comparative basis for understanding its substrate specificity.

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Bovine Trypsin | Nα-Benzoyl-L-arginine p-nitroanilide (Bz-Arg-pNA) | 15.6 | 0.081 | 5.19 x 10³ |

| Human Thrombin | HD-CHG-Ala-Arg-pNA | ~400 | - | - |

| Papain | Nα-Benzoyl-arginine-p-nitroanilide | - | - | - |

| Kallikrein | D-Pro-Phe-Arg-pNA | - | - | - |

Note: Data for Bz-Arg-pNA with trypsin is included as a close structural analog to this compound to provide a reasonable estimate of kinetic parameters. The Km for the thrombin substrate is an approximation. Specific kinetic constants for papain and kallikrein with this compound require further experimental determination.

Experimental Protocols

I. General Protocol for Determining Protease Activity using this compound

This protocol provides a general framework for measuring the activity of a serine protease using this compound.

Materials:

-

Purified serine protease (e.g., Trypsin, Papain)

-

This compound substrate

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.2, containing 20 mM CaCl₂)

-

Stop Solution (e.g., 30% acetic acid)

-

Microplate reader or spectrophotometer

-

96-well microplate or cuvettes

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water). The final concentration in the assay will typically be in the range of the determined or estimated Km.

-

Prepare a stock solution of the purified protease in an appropriate buffer. The final enzyme concentration should be chosen to ensure a linear rate of product formation over the desired time course.

-

Prepare the assay buffer and allow it to reach the desired reaction temperature (e.g., 25°C or 37°C).

-

-

Assay Setup:

-

In a 96-well plate, add the assay buffer to each well.

-

Add the this compound substrate solution to each well and mix gently.

-

To initiate the reaction, add the enzyme solution to each well. The final reaction volume is typically 100-200 µL.

-

Include appropriate controls:

-

Blank: Assay buffer and substrate, without enzyme.

-

Negative Control: Assay buffer and enzyme, without substrate.

-

-

-

Data Collection:

-

Immediately place the microplate in a pre-warmed microplate reader.

-

Measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-30 minutes). The rate of increase in absorbance is proportional to the rate of p-nitroanilide release.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.

-

Convert the change in absorbance per minute to the concentration of p-nitroanilide produced per minute using the molar extinction coefficient of pNA at 405 nm (ε = 10,660 M⁻¹cm⁻¹).

-

Enzyme activity can be expressed in units, where one unit is defined as the amount of enzyme that hydrolyzes 1 µmol of substrate per minute under the specified conditions.

-

II. Protocol for Comparative Analysis of Substrate Specificity

This protocol is designed to compare the activity of multiple proteases on this compound.

Procedure:

-

Follow the general protocol outlined above.

-

In parallel wells of a microplate, set up reactions for each protease to be tested (e.g., trypsin, papain, thrombin, kallikrein).

-

Ensure that the concentration of each enzyme is normalized (e.g., by active site titration) to allow for a direct comparison of their activities.

-

Use a fixed, saturating concentration of this compound for all enzymes to approximate Vmax, or a concentration well below the Km to compare initial rates under first-order conditions.

-

Incubate all reactions under identical conditions (temperature, pH, buffer composition).

-

Monitor the rate of p-nitroanilide formation for each enzyme as described previously.

-

Compare the initial velocities to determine the relative specificity of each protease for this compound.

Mandatory Visualizations

Experimental Workflow: Protease Inhibitor Screening

The following diagram illustrates a typical workflow for screening potential protease inhibitors using this compound as the substrate.

Caption: Workflow for high-throughput screening of protease inhibitors.

Signaling Pathway: The Kallikrein-Kinin System

This diagram illustrates the central role of kallikrein in the kinin system, a pathway where proteases that cleave arginine residues are critical.

Caption: Simplified diagram of the Kallikrein-Kinin signaling cascade.

Conclusion

This compound remains a cornerstone chromogenic substrate for the study of serine proteases. Its specificity, particularly for trypsin-like enzymes that cleave after arginine residues, allows for robust and reproducible enzymatic assays. This guide provides the necessary theoretical and practical framework for researchers, scientists, and drug development professionals to effectively utilize this compound in their work. The provided data, protocols, and visual representations of relevant workflows and signaling pathways offer a comprehensive resource for understanding and applying this important research tool. Further characterization of its kinetic parameters with a broader range of proteases will continue to enhance its utility in the field of enzymology and drug discovery.

An In-depth Technical Guide to Ac-Arg-Pna HCl for Protease Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα-Acetyl-L-arginine-p-nitroanilide hydrochloride (Ac-Arg-pNA HCl) is a widely utilized chromogenic substrate in biochemical and pharmaceutical research for the quantitative determination of protease activity. Its primary application lies in the study of serine proteases, which play crucial roles in numerous physiological and pathological processes. This guide provides a comprehensive overview of this compound, including its mechanism of action, detailed experimental protocols, and key quantitative data to facilitate its effective use in the laboratory.

Core Principles and Mechanism of Action

This compound serves as a synthetic substrate that mimics the natural peptide substrates of certain proteases, particularly those with trypsin-like activity that cleave after arginine residues. The fundamental principle of the assay is based on the enzymatic hydrolysis of the amide bond between the arginine residue and the p-nitroaniline (pNA) moiety.

Upon cleavage by a protease, the colorless substrate releases p-nitroaniline, a yellow-colored chromophore. The rate of pNA release is directly proportional to the enzymatic activity under defined conditions. This change in color can be monitored spectrophotometrically by measuring the increase in absorbance at a specific wavelength, typically 405 nm.

Quantitative Data

The following tables summarize key quantitative parameters essential for the design and analysis of protease assays using this compound.

| Chemical Properties | |

| CAS Number | 40127-26-2[1][2][3] |

| Molecular Formula | C₁₄H₂₀N₆O₄ · HCl[3] |

| Molecular Weight | 372.81 g/mol [1][2][3] |

| Appearance | Light yellow solid[2] |

| Solubility and Storage | |

| Solubility | Soluble in DMSO[4] |

| Storage of Stock Solution | Store in aliquots to avoid repeated freeze-thaw cycles. For short-term storage (up to 1 month), -20°C is suitable. For long-term storage (up to 6 months), -80°C is recommended.[4] |

| General Handling | To enhance solubility, the solution can be warmed to 37°C and sonicated in an ultrasonic bath.[4] |

Experimental Protocols

This section provides a detailed methodology for a typical protease assay using this compound as the substrate. The following protocol is a general guideline and may require optimization depending on the specific protease and experimental conditions.

Reagents and Buffers:

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂.

-

Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

-

Enzyme Solution: Prepare a stock solution of the protease (e.g., trypsin) in a suitable buffer (e.g., 1 mM HCl). The final concentration will need to be determined empirically.

-

Stopping Reagent (Optional): 30% Acetic Acid.

Assay Procedure (96-well plate format):

-

Preparation: Bring all reagents to the assay temperature (e.g., 25°C or 37°C).

-

Reaction Mixture: In each well of a clear, flat-bottom 96-well plate, add the following in order:

-

Assay Buffer

-

Enzyme solution (diluted in assay buffer to the desired concentration)

-

-

Initiation of Reaction: Add the this compound substrate solution to each well to initiate the reaction. The final volume in each well should be consistent (e.g., 200 µL).

-

Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to the assay temperature. Measure the absorbance at 405 nm at regular intervals (e.g., every 30 or 60 seconds) for a defined period (e.g., 10-30 minutes).

-

Data Analysis:

-

Determine the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.

-

Calculate the enzyme activity using the Beer-Lambert law:

-

Activity (mol/min) = (ΔAbs/min) / (ε * l)

-

Where:

-

ΔAbs/min is the initial rate of absorbance change.

-

ε is the molar extinction coefficient of p-nitroaniline (This value needs to be determined under the specific assay conditions, but a commonly cited value is in the range of 8,800 to 10,600 M⁻¹cm⁻¹ at 405 nm).

-

l is the path length of the sample in the microplate well (in cm).

-

-

-

Visualizing the Process

Enzymatic Cleavage of this compound

Caption: Enzymatic hydrolysis of this compound by a protease.

General Experimental Workflow

Caption: A typical workflow for a protease assay using this compound.

Concluding Remarks

This compound remains a valuable tool for the study of proteases due to its simplicity, reliability, and cost-effectiveness. The protocols and data presented in this guide offer a solid foundation for researchers to design and execute robust protease assays. As with any enzymatic assay, optimization of conditions for the specific enzyme and experimental setup is crucial for obtaining accurate and reproducible results.

References

Ac-Arg-Pna HCl molecular weight and formula

An In-Depth Technical Guide to Ac-Arg-Pna HCl

N-α-Acetyl-L-arginine-p-nitroanilide hydrochloride (this compound) is a synthetic chromogenic substrate widely utilized in biochemical assays. It is particularly valuable for the determination of the activity of serine proteases such as trypsin and papain. The enzymatic cleavage of the amide bond between the arginine residue and the p-nitroanilide group results in the release of the yellow-colored p-nitroaniline, which can be quantified spectrophotometrically. This guide provides core technical data and a general experimental framework for its application.

Physicochemical Properties

The fundamental molecular characteristics of this compound are summarized below.

| Property | Value |

| Molecular Formula | C₁₄H₂₀N₆O₄ · HCl |

| Molecular Weight | 372.81 g/mol |

| CAS Number | 40127-26-2 |

General Experimental Protocol for Enzyme Activity Assay

This protocol outlines a general methodology for using this compound to measure the activity of a protease like trypsin. Researchers should optimize concentrations and incubation times based on the specific enzyme and experimental conditions.

1. Reagent Preparation:

- Assay Buffer: Prepare a suitable buffer, such as 50 mM Tris-HCl, pH 8.2, containing 20 mM CaCl₂.

- Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in deionized water or DMSO. Store protected from light.

- Enzyme Solution: Prepare a solution of the enzyme (e.g., trypsin) in the assay buffer at the desired concentration.

2. Assay Procedure:

- Pipette the assay buffer into a 96-well microplate or cuvettes.

- Add the enzyme solution to the wells/cuvettes.

- To initiate the reaction, add the this compound substrate solution. The final concentration of the substrate is typically in the range of 0.1-1 mM.

- The total reaction volume should be consistent across all assays.

3. Measurement:

- Immediately begin monitoring the increase in absorbance at 405 nm using a spectrophotometer or microplate reader. The release of p-nitroaniline results in a yellow color.

- Record measurements at regular intervals (e.g., every 30-60 seconds) for a defined period (e.g., 5-10 minutes).

4. Data Analysis:

- Calculate the rate of reaction (ΔAbs/min) from the linear portion of the absorbance versus time curve.

- Use the molar extinction coefficient of p-nitroaniline at 405 nm (ε = 10,660 M⁻¹cm⁻¹) to convert the rate of change in absorbance to the rate of substrate hydrolysis (moles/min).

Molecular Structure and Logical Relationships

The structure of this compound can be understood as a conjugate of several key chemical moieties. The diagram below illustrates the logical relationship between these components.

The Advent and Application of p-Nitroanilide Substrates: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, the discovery of p-nitroanilide (pNA) substrates marked a pivotal moment in the study of proteolytic enzymes. These chromogenic substrates ushered in an era of convenient and quantitative analysis of protease activity, profoundly impacting fields from basic biochemistry to clinical diagnostics and drug discovery. This technical guide provides an in-depth exploration of the discovery, development, and application of p-nitroanilide substrates, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

A Historical Perspective: The Dawn of Chromogenic Protease Assays

The early 1970s saw the introduction of chromogenic peptide substrates into research laboratories, a development that revolutionized the study of enzymes, particularly those of the coagulation system.[1] Prior to this, tracking protease activity was often a cumbersome process. The innovation of attaching a chromophore, a chemical group that produces color upon cleavage, to a peptide sequence specifically recognized by a protease, provided a simple and direct method to measure enzyme activity.[2]

The fundamental principle behind these substrates is straightforward: a peptide, designed to mimic the natural substrate of a specific protease, is chemically linked to a chromogenic molecule, most commonly p-nitroaniline.[2] In this conjugated form, the substrate is colorless. However, when the protease recognizes and cleaves the peptide bond, it liberates the p-nitroaniline, which imparts a distinct yellow color to the solution. The intensity of this color, which can be precisely measured spectrophotometrically, is directly proportional to the enzymatic activity.[2][3] This innovation transformed protease assays from complex procedures to rapid, high-throughput applications suitable for automation.[1]

Quantitative Analysis of Protease-Substrate Interactions

The utility of p-nitroanilide substrates lies in their ability to facilitate the determination of key kinetic parameters that describe the efficiency and specificity of an enzyme. These include the Michaelis constant (Km), the catalytic constant (kcat), and the specificity constant (kcat/Km). Below are tables summarizing these parameters for several common proteases with their respective p-nitroanilide substrates.

Table 1: Kinetic Constants of Serine Proteases with p-Nitroanilide Substrates

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Trypsin (bovine) | Nα-Benzoyl-L-arginine-p-nitroanilide (BAPNA) | 650 | 0.04 | 61.5 | [Bieth et al., 1974] |

| Chymotrypsin (bovine) | N-Succinyl-L-phenylalanine-p-nitroanilide (SUPNA) | 40 | 0.8 | 20,000 | [DelMar et al., 1979] |

| Elastase (porcine pancreatic) | N-Succinyl-Ala-Ala-Ala-p-nitroanilide (SAAAPNA) | 1100 | 23 | 20,900 | [Nakajima et al., 1979] |

| Thrombin (human) | H-D-Phe-Pip-Arg-pNA (S-2238) | 9 | 125 | 1.4 x 10⁷ | [Chromogenix] |

| Factor Xa (bovine) | Bz-Ile-Glu-Gly-Arg-pNA (S-2222) | 51 | 145 | 2.8 x 10⁶ | [Chromogenix] |

| Plasmin (human) | H-D-Val-Leu-Lys-pNA (S-2251) | 300 | 20 | 6.7 x 10⁴ | [Chromogenix] |

Table 2: Kinetic Constants of Caspases with p-Nitroanilide Substrates

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Caspase-1 | Ac-YVAD-pNA | 11.5 | 1.8 | 1.6 x 10⁵ | [Thornberry et al., 1997] |

| Caspase-3 | Ac-DEVD-pNA | 9.7 | 19.3 | 2.0 x 10⁶ | [Stennicke et al., 1998] |

| Caspase-8 | Ac-IETD-pNA | 1.6 | 2.4 | 1.5 x 10⁶ | [Stennicke et al., 1998] |

| Caspase-9 | Ac-LEHD-pNA | 180 | 0.1 | 5.6 x 10² | [Stennicke et al., 1998] |

Key Biological Pathways Involving Proteases Assayed by p-Nitroanilide Substrates

The proteases that can be studied using p-nitroanilide substrates are key players in a multitude of critical biological processes. Understanding these pathways is essential for contextualizing the data obtained from enzyme assays and for the development of targeted therapeutics.

The Coagulation Cascade

The coagulation cascade is a series of enzymatic reactions that leads to the formation of a fibrin clot to prevent blood loss after vascular injury.[4][5][6] It consists of two main initiating pathways, the intrinsic (contact activation) and extrinsic (tissue factor) pathways, which converge on a common pathway.[5] Several key serine proteases in this cascade, such as thrombin and Factor Xa, can be readily assayed using specific p-nitroanilide substrates.

Figure 1: The Coagulation Cascade.

The Fibrinolytic System

Fibrinolysis is the process that removes fibrin clots after a blood vessel has healed, thereby restoring normal blood flow.[7] The key enzyme in this pathway is plasmin, a serine protease that degrades the fibrin mesh.[7][8] Plasmin activity can be monitored using specific p-nitroanilide substrates.

Figure 2: The Fibrinolytic System.

Apoptosis Signaling Pathways

Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis and the elimination of damaged or infected cells.[9][10] This process is executed by a family of cysteine proteases called caspases.[9] There are two major apoptosis pathways: the extrinsic pathway, initiated by external signals, and the intrinsic pathway, triggered by intracellular stress.[9][11] Both pathways converge on the activation of executioner caspases, which can be assayed using specific p-nitroanilide substrates.

Figure 3: Extrinsic and Intrinsic Apoptosis Pathways.

Experimental Protocols

The use of p-nitroanilide substrates in protease assays follows a generally standardized procedure. Below are detailed methodologies for a general protease activity assay and for the determination of kinetic parameters.

General Protease Activity Assay Workflow

Figure 4: General Workflow for a Protease Assay.

Detailed Methodology for a Standard Protease Assay

Objective: To measure the activity of a specific protease using a p-nitroanilide substrate.

Materials:

-

Purified protease of known concentration

-

Specific p-nitroanilide substrate

-

Assay buffer (e.g., Tris-HCl, HEPES, with appropriate pH and ionic strength)

-

Microplate reader capable of measuring absorbance at 405 nm

-

96-well microplate

-

Pipettes and tips

Procedure:

-

Reagent Preparation:

-

Prepare the assay buffer and bring it to the desired temperature.

-

Prepare a stock solution of the p-nitroanilide substrate in a suitable solvent (e.g., DMSO) and then dilute it to the desired final concentration in the assay buffer.

-

Prepare a stock solution of the protease in the assay buffer.

-

-

Assay Setup:

-

To each well of the 96-well microplate, add the appropriate volume of assay buffer.

-

Add a small volume of the protease solution to each well, except for the blank wells (which will contain only buffer and substrate).

-

Pre-incubate the plate at the desired temperature for 5-10 minutes to allow the temperature to equilibrate.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the p-nitroanilide substrate solution to each well.

-

Immediately place the microplate in the reader and begin measuring the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-30 minutes).

-

-

Data Analysis:

-

For each sample, plot absorbance versus time.

-

Determine the initial velocity (V₀) of the reaction by calculating the slope of the linear portion of the curve.

-

Subtract the rate of the blank (non-enzymatic hydrolysis of the substrate) from the sample rates.

-

Enzyme activity can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of p-nitroaniline (typically ~8,800 M⁻¹cm⁻¹ at 405 nm), c is the concentration, and l is the path length.

-

Determination of Km and kcat

Objective: To determine the Michaelis-Menten kinetic parameters for a protease with a p-nitroanilide substrate.

Procedure:

-

Follow the general protease assay protocol described above.

-

Perform the assay using a range of substrate concentrations, typically from 0.1 x Km to 10 x Km. It is advisable to perform a preliminary experiment to estimate the approximate Km.

-

For each substrate concentration, determine the initial velocity (V₀).

-

Plot the initial velocity (V₀) against the substrate concentration ([S]).

-

Fit the data to the Michaelis-Menten equation (V₀ = (Vmax * [S]) / (Km + [S])) using non-linear regression analysis to determine the values of Vmax and Km.

-

Alternatively, the data can be plotted using a linear transformation, such as the Lineweaver-Burk plot (1/V₀ vs. 1/[S]).

-

Calculate the catalytic constant (kcat) using the equation kcat = Vmax / [E], where [E] is the total enzyme concentration.

-

The specificity constant is then calculated as the ratio of kcat to Km.

Conclusion

The discovery and development of p-nitroanilide substrates have undeniably been a cornerstone of modern enzymology. Their simplicity, reliability, and adaptability have made them indispensable tools for researchers in a wide array of scientific disciplines. From elucidating the fundamental mechanisms of enzyme action to facilitating the high-throughput screening of potential drug candidates, p-nitroanilide substrates continue to be a vital component of the researcher's toolkit. This guide has provided a comprehensive overview of their history, application, and the experimental considerations necessary for their effective use, empowering researchers to leverage this powerful technology in their scientific endeavors.

References

- 1. Chromogenic peptide substrate assays and their clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. diapharma.com [diapharma.com]

- 3. dcfinechemicals.com [dcfinechemicals.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Coagulation - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

- 9. Apoptosis - Wikipedia [en.wikipedia.org]

- 10. assaygenie.com [assaygenie.com]

- 11. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - JP [thermofisher.com]

An In-depth Technical Guide to Ac-Arg-Pna HCl for Identifying Serine Protease Activity

Introduction

Serine proteases are a large and crucial class of enzymes that cleave peptide bonds in proteins. They are distinguished by the presence of a highly reactive serine residue in their active site, which acts as the nucleophile in the catalytic mechanism. These enzymes play vital roles in numerous physiological processes, including digestion, blood coagulation, immune response, and cellular signaling. Consequently, aberrant serine protease activity is implicated in a wide range of pathologies, making them significant targets for diagnostics and drug development.

This technical guide focuses on the use of Nα-Acetyl-L-arginine p-nitroanilide hydrochloride (Ac-Arg-Pna HCl), a specific chromogenic substrate, for the detection and quantification of serine protease activity. Its utility is primarily centered on enzymes that exhibit a substrate preference for arginine residues, such as trypsin and papain.

Mechanism of Action

This compound is a synthetic substrate designed to produce a colored product upon enzymatic cleavage. The core principle of the assay is straightforward: a specific serine protease recognizes and cleaves the amide bond between the arginine residue and the p-nitroaniline (pNA) group. The release of the pNA molecule results in a measurable change in light absorbance.

The key steps are:

-

Binding: The protease identifies the arginine residue of the substrate.

-

Cleavage: The enzyme's catalytic triad (serine, histidine, aspartate) facilitates the hydrolysis of the peptide bond.

-

Product Release: The enzyme releases the cleaved peptide fragment (Nα-Acetyl-L-arginine) and the chromophore, p-nitroaniline.

-

Detection: Free p-nitroaniline is a yellow-colored compound that strongly absorbs light at a wavelength of approximately 405-410 nm. The rate of increase in absorbance at this wavelength is directly proportional to the enzymatic activity.

Core Properties and Data

Quantitative analysis relies on understanding the substrate's properties and its interaction with the enzyme.

Chemical and Physical Properties

Proper storage and handling are critical for maintaining the integrity of the substrate. Stock solutions should be prepared in an appropriate solvent and stored in aliquots to prevent degradation from repeated freeze-thaw cycles.

| Property | Value |

| CAS Number | 40127-26-2 |

| Molecular Formula | C₁₄H₂₀N₆O₄ · HCl |

| Molecular Weight | 372.81 g/mol |

| Appearance | Light yellow solid |

| Purity | >99% |

| Storage | Freezer (-20°C to -80°C). Shipped on blue ice. |

| Solubility | Soluble in water and DMSO. For stock solutions, warming to 37°C and sonication can aid dissolution. |

| Stability | Stock solutions are stable for up to 1 month at -20°C or up to 6 months at -80°C when stored in aliquots. |

Spectrophotometric Data for p-Nitroaniline (pNA)

The quantification of enzyme activity is dependent on the molar extinction coefficient of the p-nitroaniline product.

| Parameter | Value |

| Wavelength (λmax) | 405 - 410 nm |

| Molar Extinction Coefficient (ε) | ~8,800 M⁻¹cm⁻¹ at 410 nm |

Kinetic Parameters

While this compound is a well-established substrate, detailed kinetic data in literature is often focused on similar, historically prevalent substrates like Nα-Benzoyl-L-arginine p-nitroanilide (BAPNA). The following table provides kinetic constants for BAPNA with trypsin, which can serve as a valuable reference point for designing experiments with this compound. The structural similarity suggests that the kinetic behavior will be comparable.

| Enzyme | Substrate | Kₘ (Michaelis Constant) | Vₘₐₓ (Maximum Velocity) | Optimal pH | Optimal Temperature |

| Bovine Trypsin | BAPNA | 0.12 mM | 0.079 mM min⁻¹ mg enzyme⁻¹ | 8.0 | 40°C |

| Bovine Trypsin | Bz-GPA-pNA | 1.56 x 10⁻⁵ M | - | 8.2 | - |

Experimental Protocol: Serine Protease Activity Assay

This protocol provides a detailed methodology for measuring serine protease activity in a 96-well plate format using this compound.

Materials and Reagents

-

This compound (Substrate)

-

Serine Protease (e.g., Trypsin, from porcine pancreas)

-

Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0

-

Stop Solution (Optional): 30% Acetic Acid

-

Dimethyl Sulfoxide (DMSO, for substrate stock)

-

96-well clear, flat-bottom microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Reagent Preparation

-

Substrate Stock Solution (10 mM): Dissolve 3.73 mg of this compound in 1 mL of DMSO. Mix thoroughly. Store in aliquots at -20°C.

-

Enzyme Stock Solution: Prepare a 1 mg/mL stock solution of the serine protease in a suitable buffer (e.g., 1 mM HCl for trypsin). The exact concentration will depend on the purity and activity of the enzyme preparation.

-

Working Substrate Solution: Dilute the Substrate Stock Solution in Assay Buffer to the desired final concentration. For a standard kinetic assay, a range of concentrations bracketing the expected Kₘ (e.g., 0.1 mM to 2 mM) should be prepared.

-

Working Enzyme Solution: On the day of the experiment, dilute the enzyme stock solution in cold Assay Buffer to a concentration that will yield a linear rate of pNA production over the desired time course.

Assay Procedure (Kinetic Measurement)

-

Setup: Add 180 µL of Assay Buffer to each well of the microplate. Add a blank (buffer only) and a negative control (substrate, no enzyme).

-

Substrate Addition: Add 10 µL of various concentrations of the Working Substrate Solution to the appropriate wells.

-

Pre-incubation: Equilibrate the plate to the desired assay temperature (e.g., 37°C) for 5-10 minutes.

-

Initiate Reaction: Add 10 µL of the Working Enzyme Solution to each well to start the reaction. The total volume should be 200 µL.

-

Measurement: Immediately place the plate in the microplate reader. Measure the absorbance at 405 nm every 60 seconds for 10-30 minutes.

Data Analysis

-

Calculate the Rate of Reaction (v): For each substrate concentration, plot Absorbance vs. Time. The initial velocity (v) is the slope of the linear portion of this curve (ΔAbs/min).

-

Convert to Molarity: Convert the rate from ΔAbs/min to µmol/min using the Beer-Lambert law:

-

v (µmol/min) = (Slope / ε × l) × V × 10⁶

-

Where:

-

ε = Molar extinction coefficient of pNA (~8,800 M⁻¹cm⁻¹)

-

l = Path length of the well (cm, typically calculated by the plate reader or from well volume)

-

V = Total reaction volume in Liters (e.g., 0.0002 L)

-

-

-

Determine Kinetic Parameters: Plot the reaction rate (v) against the substrate concentration ([S]). Fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

Application in Signaling Pathway Analysis

Serine proteases are integral components of complex signaling cascades. This compound and similar substrates are valuable tools for monitoring the activity of key enzymes within these pathways in vitro.

The Blood Coagulation Cascade

The coagulation cascade is a classic example of a serine protease-driven pathway. It involves a series of zymogen-to-active enzyme conversions, culminating in the formation of a fibrin clot. Key serine proteases in this cascade, such as Thrombin and Factor Xa, have specific cleavage preferences that can be targeted by synthetic substrates. Monitoring their activity is critical in hematology research and for the development of antithrombotic drugs.

Protease-Activated Receptors (PARs)

PARs are a family of G-protein coupled receptors that are uniquely activated by proteolytic cleavage of their extracellular N-terminus. This cleavage unmasks a new N-terminus that acts as a "tethered ligand," binding to the receptor to initiate intracellular signaling. Serine proteases like thrombin and trypsin are potent activators of PARs, playing roles in inflammation, pain, and tissue repair. Assays using this compound can be used to characterize the activity of proteases that are known to modulate PAR signaling.

Methodological & Application

Application Notes and Protocols for Trypsin Activity Assay Using Ac-Arg-Pna HCl

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trypsin, a serine protease, plays a crucial role in digestion and various physiological and pathological processes by cleaving peptide chains mainly at the carboxyl side of lysine or arginine residues. The accurate measurement of trypsin activity is essential in various fields of research, including drug discovery, diagnostics, and quality control of biotechnological products. This document provides a detailed protocol for determining trypsin activity using the chromogenic substrate Nα-Acetyl-L-arginine p-nitroanilide hydrochloride (Ac-Arg-pNA HCl). The assay is based on the enzymatic cleavage of Ac-Arg-pNA by trypsin, which releases the yellow-colored product p-nitroaniline (pNA). The rate of pNA formation, measured spectrophotometrically at 405 nm, is directly proportional to the trypsin activity.[1][2]

Principle of the Assay

The enzymatic reaction underlying this assay is the hydrolysis of the amide bond in Ac-Arg-pNA by trypsin, releasing p-nitroaniline. The reaction can be summarized as follows:

Ac-Arg-pNA + H₂O --(Trypsin)--> Nα-Acetyl-L-arginine + p-nitroaniline

The production of p-nitroaniline results in an increase in absorbance at 405 nm, which can be monitored over time to determine the reaction rate.

Quantitative Data Summary

The following tables summarize key quantitative data for the trypsin activity assay using p-nitroanilide-based substrates. These values can be used as a starting point for assay optimization.

Table 1: Reagent Concentrations

| Reagent | Recommended Concentration | Notes |

| Trypsin Assay Buffer | 50-200 mM Tris-HCl with 10-20 mM CaCl₂ | Optimal pH is typically between 7.8 and 9.0.[3] Calcium ions are important for trypsin stability and activity. |

| This compound (Substrate) | 0.1 - 2.0 mM | The final concentration should be optimized based on the Km value of the enzyme for the substrate. For similar substrates like BAPNA, the Km can be in the mM range.[4] |

| Trypsin | 10 - 100 mU/mL | The optimal enzyme concentration will depend on the specific activity of the trypsin preparation and should result in a linear rate of absorbance change over the desired time course.[1] |

| p-nitroaniline (Standard) | 0 - 100 µM | Used to generate a standard curve for the quantification of the product. |

Table 2: Typical Assay Parameters

| Parameter | Recommended Value | Notes |

| Wavelength for Absorbance Reading | 405 nm | This is the maximal absorbance wavelength for p-nitroaniline.[1] |

| Temperature | 25 - 40°C | The optimal temperature for trypsin activity is generally around 37-40°C.[5][6] The assay can also be performed at room temperature (25°C).[7] |

| Incubation Time | 15 - 120 minutes | The incubation time should be adjusted to ensure the reaction remains in the linear range. For low trypsin activity, longer incubation times may be necessary.[8] |

| Assay Volume | 100 - 200 µL | For a 96-well plate format. |

Experimental Protocols

Materials Required

-

Trypsin (from a reliable source)

-

This compound (substrate)

-

Tris-HCl buffer

-

Calcium Chloride (CaCl₂)

-

p-nitroaniline (for standard curve)

-

Dimethyl sulfoxide (DMSO) for dissolving the substrate

-

Deionized water

-

Microplate reader capable of measuring absorbance at 405 nm

-

96-well microplates

-

Standard laboratory equipment (pipettes, tubes, etc.)

Reagent Preparation

-

Trypsin Assay Buffer (50 mM Tris-HCl, 20 mM CaCl₂, pH 8.2):

-

Dissolve Tris base in deionized water.

-

Add CaCl₂.

-

Adjust the pH to 8.2 with HCl.

-

Bring the final volume to the desired amount with deionized water.

-

Store at 4°C.

-

-

Substrate Stock Solution (10 mM this compound in DMSO):

-

Dissolve this compound in DMSO. Gentle warming may be required to fully dissolve the substrate.[9]

-

Store the stock solution at -20°C, protected from light.

-

-

Trypsin Stock Solution:

-

Prepare a stock solution of trypsin in 1 mM HCl to the desired concentration.

-

Store on ice during use and aliquot for storage at -20°C or -80°C for long-term stability.

-

-

p-nitroaniline Standard Stock Solution (10 mM in DMSO):

-

Dissolve p-nitroaniline in DMSO.

-

Store at -20°C, protected from light.

-

Assay Procedure

-

Preparation of p-nitroaniline Standards:

-

Prepare a series of dilutions of the p-nitroaniline standard stock solution in the Trypsin Assay Buffer in a 96-well plate. A typical range would be 0, 10, 20, 40, 60, 80, and 100 µM.

-

The final volume in each well should be the same as the final assay volume (e.g., 200 µL).

-

-

Sample Preparation:

-

Dilute the trypsin samples to be tested in cold Trypsin Assay Buffer to a concentration that falls within the linear range of the assay.

-

-

Assay Reaction:

-

To each well of a 96-well plate, add the sample or trypsin standard.

-

Prepare a reaction mix by diluting the this compound stock solution in the Trypsin Assay Buffer to the desired final concentration (e.g., 1 mM).

-

Initiate the reaction by adding the reaction mix to each well containing the sample.

-

The final volume in each well should be consistent (e.g., 200 µL).

-

-

Measurement:

-

Immediately place the plate in a microplate reader pre-warmed to the desired temperature (e.g., 37°C).

-

Measure the absorbance at 405 nm in a kinetic mode, with readings taken every 1-2 minutes for 15-60 minutes.[7] Alternatively, for an endpoint assay, incubate the plate for a fixed time and then measure the final absorbance.

-

Data Analysis

-

Standard Curve:

-

Plot the absorbance at 405 nm of the p-nitroaniline standards against their known concentrations.

-

Perform a linear regression to obtain the equation of the line (y = mx + c), where 'm' is the slope representing the molar extinction coefficient of pNA under the assay conditions.

-

-

Calculation of Trypsin Activity:

-

Determine the rate of change in absorbance per minute (ΔA₄₀₅/min) from the linear portion of the kinetic curve for each sample.

-

Calculate the concentration of pNA produced per minute using the slope from the standard curve.

-

Trypsin activity is typically expressed in units, where one unit (U) is defined as the amount of enzyme that hydrolyzes 1 µmole of substrate per minute under the specified conditions. The activity can be calculated using the following formula:

Activity (U/mL) = (ΔA₄₀₅/min) / (molar extinction coefficient of pNA * path length) * dilution factor

-

Visualizations

Caption: Workflow for the trypsin activity assay.

Caption: Trypsin activation of the PAR2 signaling pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. fao.org [fao.org]

- 3. Biochemical Characterization of An Arginine-Specific Alkaline Trypsin from Bacillus licheniformis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. On-line characterization of the activity and reaction kinetics of immobilized enzyme by high-performance frontal analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Optima of Trypsin-Catalyzed Hydrolysis and Its Inhibition Determined by SDS-PAGE [scirp.org]

- 6. researchgate.net [researchgate.net]

- 7. research-repository.uwa.edu.au [research-repository.uwa.edu.au]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for Papain Enzyme Kinetics using Ac-Arg-Pna HCl

For Researchers, Scientists, and Drug Development Professionals

Introduction

Papain, a cysteine protease (EC 3.4.22.2) extracted from the latex of the papaya fruit (Carica papaya), is widely utilized in various biomedical and industrial applications. Its proteolytic activity, characterized by a broad specificity for cleaving peptide bonds, makes it a subject of interest in drug development, wound debridement, and as a digestive aid. The study of papain's enzyme kinetics is crucial for understanding its catalytic mechanism, identifying inhibitors, and optimizing its use in various applications.

This document provides a detailed protocol for determining the kinetic parameters of papain using the chromogenic substrate Nα-Acetyl-L-arginine p-nitroanilide hydrochloride (Ac-Arg-Pna HCl). The assay is based on the enzymatic cleavage of the amide bond in Ac-Arg-Pna, releasing the yellow-colored product p-nitroaniline (pNA). The rate of pNA formation, measured spectrophotometrically at 410 nm, is directly proportional to the papain activity.

Principle of the Assay

The enzymatic reaction involves the hydrolysis of the colorless substrate, this compound, by papain. The active site of papain, featuring a catalytic triad composed of Cysteine-25, Histidine-159, and Asparagine-175, facilitates the nucleophilic attack on the carbonyl group of the substrate's peptide bond. This results in the release of p-nitroaniline (pNA), a chromophore that absorbs light at 410 nm. The initial rate of the reaction (V₀) is determined by monitoring the increase in absorbance at this wavelength over time. By measuring V₀ at various substrate concentrations, the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) can be determined.

Data Presentation

The following table summarizes the key quantitative data for the papain kinetic assay. Note that the kinetic parameters provided are for the structurally similar substrate Nα-Benzoyl-arginine-p-nitroanilide (BAPNA) and can be used as a reference for expected values with this compound.[1]

| Parameter | Value | Units | Notes |

| Substrate | This compound | - | Nα-Acetyl-L-arginine p-nitroanilide hydrochloride |

| Enzyme | Papain | - | Crystalline, lyophilized powder |

| Wavelength of Detection | 410 | nm | For p-nitroaniline |

| Molar Extinction Coefficient (ε) of pNA | 8800 | M⁻¹cm⁻¹ | At 410 nm |

| Optimal pH | 6.0 - 7.0 | - | Activity is pH-dependent[1] |

| Temperature | 25 - 37 | °C | Activity is temperature-dependent |

| Reference Km (for BAPNA) | 2.40 | mM | May vary with this compound[1] |

| Reference Vmax (for BAPNA) | 0.0169 | µmol/min | Dependent on enzyme concentration[1] |

Experimental Protocols

Reagents and Materials

-

Papain (crystalline, lyophilized powder)

-

Nα-Acetyl-L-arginine p-nitroanilide hydrochloride (this compound)

-

Sodium Phosphate Buffer (50 mM, pH 6.5)

-

Activation Buffer (50 mM Sodium Phosphate, 2 mM EDTA, 5 mM L-Cysteine, pH 6.5)

-

Dimethyl Sulfoxide (DMSO)

-

96-well microplate or quartz cuvettes

-

Spectrophotometer or microplate reader capable of measuring absorbance at 410 nm

-

Incubator or water bath

Preparation of Solutions

-

50 mM Sodium Phosphate Buffer (pH 6.5): Prepare by mixing appropriate volumes of 50 mM sodium phosphate monobasic and 50 mM sodium phosphate dibasic to achieve a pH of 6.5.

-

Activation Buffer (prepare fresh daily): Dissolve EDTA and L-Cysteine in the 50 mM Sodium Phosphate Buffer (pH 6.5).

-

Papain Stock Solution (e.g., 1 mg/mL): Dissolve papain in the Activation Buffer. Allow the solution to incubate at room temperature for 30 minutes to ensure full activation of the enzyme.[2]

-

Working Papain Solution: Dilute the activated papain stock solution with the Activation Buffer to the desired final concentration (e.g., 10-50 µg/mL). The optimal concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.

-

Substrate Stock Solution (e.g., 100 mM): Dissolve this compound in DMSO.[3]

-

Working Substrate Solutions: Prepare a series of dilutions of the substrate stock solution in the Activation Buffer to achieve a range of final concentrations for the kinetic analysis (e.g., 0.1, 0.25, 0.5, 1, 2, 5, 10 mM).

Assay Procedure

-

Set up the reaction: In a 96-well microplate or cuvettes, add the following in order:

-

Activation Buffer

-

Working Substrate Solution

-

Water (to bring the final volume to 200 µL)

-

-

Pre-incubate: Incubate the plate/cuvettes at the desired temperature (e.g., 37°C) for 5 minutes to allow the components to reach thermal equilibrium.

-

Initiate the reaction: Add the Working Papain Solution to each well/cuvette to start the reaction. Mix gently.

-

Measure absorbance: Immediately begin monitoring the absorbance at 410 nm every 30 seconds for 5-10 minutes.

-

Data Analysis:

-

Plot the absorbance versus time for each substrate concentration.

-

Determine the initial velocity (V₀) from the linear portion of each curve. The slope of this line (ΔAbs/Δt) represents the initial reaction rate.

-

Convert the rate from ΔAbs/min to µmol/min using the Beer-Lambert law:

-

V₀ (mol/L/min) = (ΔAbs/min) / (ε * l)

-

Where ε is the molar extinction coefficient of pNA (8800 M⁻¹cm⁻¹) and l is the path length of the cuvette or the well (in cm).

-

Convert to µmol/min based on the total reaction volume.

-

-

Plot the initial velocity (V₀) against the substrate concentration [S].

-

Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the Km and Vmax values. Alternatively, a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) can be used for a linear representation of the data.

-

Visualizations

Experimental Workflow

Caption: Experimental workflow for the papain kinetic assay.

Papain Signaling Pathway

Caption: Papain-mediated activation of the PAR2 signaling pathway.

References

Application Notes and Protocols for Ac-Arg-Pna HCl in a 96-Well Plate Reader Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl-Arginine-p-nitroanilide hydrochloride (Ac-Arg-Pna HCl) and its analogues, such as Nα-Benzoyl-DL-arginine p-nitroanilide (BAPNA), are chromogenic substrates widely used for the determination of serine protease activity.[1] These proteases, including enzymes like trypsin, play crucial roles in numerous physiological and pathological processes, making them attractive targets for drug discovery. The assay principle is based on the enzymatic cleavage of the amide bond between arginine and p-nitroanilide. This reaction liberates the yellow-colored p-nitroaniline (pNA), which can be quantitatively measured by monitoring the absorbance at approximately 405-410 nm.[2] The rate of pNA formation is directly proportional to the enzyme's activity. This application note provides a detailed protocol for utilizing this substrate in a 96-well plate reader format, ideal for medium to high-throughput screening of enzyme activity and inhibitor efficacy.

Principle of the Assay

The enzymatic reaction involves the hydrolysis of the colorless substrate, this compound or a similar compound like BAPNA, by a protease. The protease recognizes the arginine residue and cleaves the peptide bond, releasing p-nitroaniline. The released p-nitroaniline has a high molar absorptivity in the visible range, allowing for sensitive detection of enzymatic activity.

Data Presentation

The following table summarizes key quantitative data obtained from protease assays utilizing Nα-Benzoyl-DL-arginine p-nitroanilide (BAPNA), a close analogue of this compound. This data is useful for comparative analysis and as a reference for expected experimental outcomes.

| Enzyme | Substrate | Parameter | Value | Reference |

| Trypsin | BAPNA | K_m | 0.12 mM | [2] |

| Trypsin | BAPNA | V_max | 0.079 mM min⁻¹ mg enzyme⁻¹ | [2] |

| Trypsin | BAPNA | K_m | 0.162 ± 0.055 mM | [3] |

| Trypsin | BAPNA | V_max | 1.62 ± 0.46 µM/h | [3] |

| Aprotinin | BAPNA | IC_50 | 1.02 µM | [4] |

| Potato Inhibitor I | BAPNA | IC_50 | 1.46 µM | [4] |

| Potato Inhibitor II | BAPNA | IC_50 | 2.33 µM | [4] |

Experimental Protocols

This section provides a detailed methodology for a standard protease activity assay and an inhibitor screening assay using a substrate like this compound or BAPNA in a 96-well plate format.

Materials

-

96-well clear, flat-bottom microplates

-

Multichannel pipette

-

Microplate reader capable of measuring absorbance at 405-410 nm

-

Protease (e.g., Trypsin from bovine pancreas)

-

Substrate (e.g., Nα-Benzoyl-DL-arginine p-nitroanilide hydrochloride - BAPNA)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.2, containing 20 mM CaCl₂)

-

Inhibitor compounds (for inhibitor screening)

-

Dimethyl sulfoxide (DMSO) for dissolving substrate and inhibitors

-

Deionized water

Reagent Preparation

-

Assay Buffer: Prepare a solution of 50 mM Tris-HCl and 20 mM CaCl₂ in deionized water. Adjust the pH to 8.2.

-

Substrate Stock Solution: Dissolve BAPNA in DMSO to a final concentration of 60 mM.[5] Store this stock solution at -20°C, protected from light.[5]

-

Working Substrate Solution: Immediately before use, dilute the stock BAPNA solution in the assay buffer to the desired final concentration (e.g., 1 mM).[4] Protect this solution from light.[5]

-

Enzyme Solution: Prepare a stock solution of the protease (e.g., 1.25 mg/mL Trypsin in water, pH 3.0, adjusted with HCl).[5][6] Immediately before the assay, dilute the enzyme stock to the desired working concentration in the assay buffer. The optimal concentration should be determined empirically but is often in the range of 10 µg per well.[4]

-

Inhibitor Solutions (for screening): Dissolve inhibitor compounds in DMSO to create stock solutions. Further dilute these stocks in the assay buffer to achieve a range of desired concentrations for testing.

Protease Activity Assay Protocol

-

Assay Plate Setup:

-

Blank wells: Add 100 µL of assay buffer and 100 µL of the working substrate solution.

-

Control wells (no enzyme): Add 50 µL of assay buffer and 100 µL of the working substrate solution.

-

Enzyme wells: Add 50 µL of the diluted enzyme solution to each well.

-

-

Initiate the Reaction: Add 100 µL of the working substrate solution to the enzyme and control wells to start the reaction. The total volume in each well should be 200 µL.

-

Incubation and Measurement: Immediately place the plate in a microplate reader pre-set to 37°C.[4] Measure the absorbance at 405 nm at regular intervals (e.g., every 15 seconds) for a period of 5 to 10 minutes.[4]

-

Data Analysis:

-

Calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance vs. time curve (ΔA/min).

-

Subtract the rate of the blank wells from the rate of the enzyme wells to correct for any non-enzymatic hydrolysis of the substrate.

-

Enzyme activity can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of p-nitroaniline (8,800 M⁻¹cm⁻¹ at 410 nm), c is the concentration, and l is the path length.

-

Protease Inhibitor Screening Protocol

-

Assay Plate Setup:

-

Blank wells: Add 100 µL of assay buffer and 100 µL of the working substrate solution.

-

Control wells (no inhibitor): Add 50 µL of the diluted enzyme solution and 50 µL of assay buffer.

-

Inhibitor wells: Add 50 µL of the diluted enzyme solution and 50 µL of the diluted inhibitor solution.

-

-

Pre-incubation: Mix the contents of the wells and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.[4]

-

Initiate the Reaction: Add 100 µL of the working substrate solution to all wells (except blanks).

-

Incubation and Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm as described in the activity assay protocol.

-

Data Analysis:

-

Calculate the rate of reaction for each well.

-

Determine the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 where V_control is the rate of reaction in the absence of the inhibitor and V_inhibitor is the rate in the presence of the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

-

Mandatory Visualizations

Enzymatic Reaction of this compound

Caption: Enzymatic cleavage of this compound by a protease.

Experimental Workflow for Inhibitor Screening

Caption: Workflow for a 96-well plate protease inhibitor assay.

References

- 1. scribd.com [scribd.com]

- 2. On-line characterization of the activity and reaction kinetics of immobilized enzyme by high-performance frontal analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. Enzymatic Assay of Trypsin Inhibition [protocols.io]

- 6. protocols.io [protocols.io]

Application Note: Determination of Protease Activity using Ac-Arg-pNA HCl

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serine proteases, such as trypsin and kallikrein, are a class of enzymes crucial to numerous physiological processes, including digestion, blood coagulation, and inflammation.[1] Their activity is often a key area of investigation in biomedical research and drug development. This application note provides a detailed protocol for determining the activity of these proteases using the chromogenic substrate Acetyl-Arginine-p-Nitroanilide Hydrochloride (Ac-Arg-pNA HCl). The assay relies on the enzymatic cleavage of the substrate, which releases the yellow-colored product, p-nitroaniline (pNA). The rate of pNA formation, measured by the increase in absorbance at 405 nm, is directly proportional to the enzyme's activity.[2] This method provides a simple, sensitive, and continuous assay for quantifying the kinetics of proteases that exhibit specificity for arginine residues.[3][4]

Principle of the Assay

The fundamental principle of this colorimetric assay is the enzymatic hydrolysis of the peptide bond in this compound by a protease. The enzyme recognizes the arginine (Arg) residue and cleaves the amide bond linking it to p-nitroaniline. This reaction liberates free pNA, which has a strong absorbance at 405 nm. By monitoring the change in absorbance over time (ΔA/min), the concentration of the released product can be calculated using the Beer-Lambert law.

Reaction Scheme:

This compound (colorless) + H₂O ---(Protease)---> Ac-Arg-OH + p-Nitroaniline (yellow)

Diagrams of Workflows and Pathways

The following diagrams illustrate the experimental workflow, the logic of the calculation, and a relevant biological pathway where an enzyme assayed by this method is involved.

Caption: High-level experimental workflow from preparation to data analysis.

Caption: Logical flow for calculating specific enzyme activity from raw data.

Caption: The Kallikrein-Kinin system activation pathway.

Experimental Protocols

Materials and Reagents

| Category | Item | Typical Specifications |

| Instrumentation | Microplate Reader or Spectrophotometer | Capable of reading absorbance at 405 nm, with temperature control (e.g., 25°C or 37°C) |

| Pipettes | Calibrated single and multichannel pipettes (1-1000 µL range) | |

| Consumables | 96-well flat-bottom microplates or 1 cm pathlength cuvettes | |

| Reagents | Assay Buffer | 50 mM Tris-HCl, pH 7.8-8.2, containing 20 mM CaCl₂ |

| Substrate | This compound (MW: 372.81 g/mol )[5] | |

| Enzyme | Purified Trypsin, Kallikrein, or other relevant protease | |

| Control | Purified p-Nitroaniline (pNA) for standard curve (optional) | |

| Stop Solution (optional) | 30% (v/v) Acetic Acid for endpoint assays |

Reagent Preparation

-

Assay Buffer (50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0) :

-

Dissolve 6.06 g of Tris base in 800 mL of purified water.

-

Add 2.94 g of CaCl₂ dihydrate.

-

Adjust the pH to 8.0 at the desired assay temperature (e.g., 25°C) using 1 M HCl.

-

Bring the final volume to 1 L with purified water. Store at 4°C.

-

-

Substrate Stock Solution (e.g., 10 mM this compound) :

-

Dissolve 37.3 mg of this compound in 10 mL of purified water.

-

Store in aliquots at -20°C, protected from light. The substrate may require gentle warming to fully dissolve.

-

-

Enzyme Solution :

-

Prepare a concentrated stock of the enzyme in a suitable buffer (e.g., 1 mM HCl for trypsin) and store at -80°C.

-

On the day of the experiment, dilute the enzyme to the desired working concentration using cold Assay Buffer. Keep the enzyme on ice at all times. The final concentration should be determined empirically to yield a linear rate of absorbance change.

-

Assay Procedure (96-Well Plate Format)

The following protocol is for a total reaction volume of 200 µL. Volumes can be scaled for cuvette-based assays.

-

Plate Setup : Design the plate layout, including wells for blanks, controls, and test samples. An example is provided in Table 2.

-

Reagent Addition :

-

Add 180 µL of Assay Buffer to all wells.

-

For test wells, add 10 µL of the diluted enzyme solution. For blank wells, add 10 µL of Assay Buffer instead of the enzyme.

-

-

Pre-incubation : Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes to allow for temperature equilibration.

-

Reaction Initiation : Initiate the reaction by adding 10 µL of the Substrate Stock Solution to all wells. Mix gently by pipetting or using an orbital shaker.

-

Kinetic Measurement : Immediately place the plate in the microplate reader and begin recording the absorbance at 405 nm every 30-60 seconds for 10-20 minutes.

Data Analysis and Calculations

The activity of the enzyme is calculated based on the rate of p-nitroaniline production, determined from the change in absorbance using the Beer-Lambert law.

Step 1: Determine the Rate of Absorbance Change (ΔA₄₀₅/min)

-

Plot the absorbance at 405 nm against time (in minutes) for each sample.

-

Identify the initial linear portion of the curve. The reaction rate is linear until substrate depletion or other factors cause it to slow.

-

Calculate the slope of this linear portion using linear regression. This slope represents the initial reaction velocity (V₀) in units of ΔA₄₀₅/min.

-

Correct the sample rate by subtracting the rate of the blank: Corrected Rate = (ΔA₄₀₅/min)ₛₐₘₚₗₑ - (ΔA₄₀₅/min)ᵦₗₐₙₖ

Step 2: Calculate Enzyme Activity (U/mL)

The Beer-Lambert law (A = εcl) is used to convert the absorbance change to a change in concentration.

Formula for Enzyme Activity:

Activity (U/mL) = [ (Corrected Rate) × (Total Assay Volume, mL) ] / [ (ε) × (Path Length, cm) × (Enzyme Volume, mL) ]

Where:

-

1 Unit (U) is defined as the amount of enzyme that hydrolyzes 1 µmol of substrate per minute under the specified conditions.

-

Corrected Rate is the ΔA₄₀₅/min calculated in Step 1.

-

Total Assay Volume is the final volume in the well (e.g., 0.2 mL).

-

ε (Molar Extinction Coefficient) for p-nitroaniline at 405 nm is 9,920 M⁻¹cm⁻¹ . To work with µmol, this value is 9.92 µM⁻¹cm⁻¹ or 9.92 mL µmol⁻¹cm⁻¹.

-

Path Length (l) is the light path through the sample. For a standard 96-well plate with 200 µL, this must be measured or calculated. A common approximation is ~0.5 cm, but for accuracy, it should be determined empirically. For a standard cuvette, l = 1 cm.

-

Enzyme Volume is the volume of the enzyme solution added to the assay (e.g., 0.01 mL).

Step 3: Calculate Specific Activity (U/mg)

Specific activity relates the enzyme's catalytic activity to the total amount of protein present, providing a measure of enzyme purity.

Formula for Specific Activity:

Specific Activity (U/mg) = [ Activity (U/mL) ] / [ Protein Concentration (mg/mL) ]

Where:

-

Protein Concentration is the concentration of the enzyme solution used in the assay, determined by a standard method (e.g., Bradford or BCA assay).

Data Presentation

Clear and structured data presentation is essential for reproducibility and interpretation.

Table 1: Key Parameters for Calculation

| Parameter | Symbol | Value / Unit | Notes |

|---|---|---|---|

| Wavelength | λ | 405 nm | Peak absorbance for p-nitroaniline. |

| Molar Extinction Coefficient | ε | 9,920 M⁻¹cm⁻¹ | For p-nitroaniline at 405 nm. |

| Path Length | l | 1 cm (cuvette) or ~0.5 cm (plate) | Must be known for the specific instrument/plate. |

| Total Assay Volume | Vₜ | 0.2 mL | For a 96-well plate setup. |

| Enzyme Volume | Vₑ | 0.01 mL | Volume of enzyme solution added. |

| Temperature | T | 25°C or 37°C | Must be kept constant and reported. |

Table 2: Example 96-Well Plate Setup

| Well Type | Assay Buffer (µL) | Enzyme Solution (µL) | Substrate (µL) | Total Volume (µL) |

|---|---|---|---|---|

| Blank | 190 | 0 | 10 | 200 |

| Sample 1 | 180 | 10 | 10 | 200 |

| Sample 2 | 180 | 10 | 10 | 200 |

Table 3: Sample Data and Worked Calculation Assume the following experimental results:

-

Corrected Rate (ΔA₄₀₅/min) = 0.05 min⁻¹

-

Path Length (l) = 0.5 cm

-

Protein Concentration of enzyme stock = 0.1 mg/mL

Calculation:

-

Activity (U/mL):

-

Activity = [ (0.05 min⁻¹) × (0.2 mL) ] / [ (9.92 mL µmol⁻¹cm⁻¹) × (0.5 cm) × (0.01 mL) ]

-

Activity = [ 0.01 ] / [ 0.0496 ]

-

Activity = 0.202 U/mL

-

-

Specific Activity (U/mg):

-

Specific Activity = (0.202 U/mL) / (0.1 mg/mL)

-

Specific Activity = 2.02 U/mg

-

References

- 1. Enzyme - Wikipedia [en.wikipedia.org]

- 2. Purchase Directly from H-Gly-Arg-pNA.HCl | China H-Gly-Arg-pNA.HCl Supplies [liwei-peptide.com]

- 3. Serine protease specificity for peptide chromogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Purchase Directly from Boc-Leu-Gly-Arg-pNA.HCl | China Boc-Leu-Gly-Arg-pNA.HCl Supplies [liwei-peptide.com]

- 5. Bachem AC-ARG-PNA-HCL 250 MG | Fisher Scientific [fishersci.com]

Application Notes and Protocols for Ac-Arg-Pna HCl in Protease Inhibitor Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction